molecular formula C7H10Cl2N2O B2793678 (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride CAS No. 262851-26-3

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B2793678
CAS No.: 262851-26-3
M. Wt: 209.07
InChI Key: OXJDVWVBGBGJOC-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O. It is a derivative of phenylhydrazine, where a chlorine atom and a methoxy group are attached to the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chloro-3-methoxyaniline as the starting material.

  • Reaction Steps: The aniline is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reduced using stannous chloride to yield the hydrazine derivative.

  • Purification: The final product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like stannous chloride (SnCl2) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines and hydrazine derivatives.

  • Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity and function. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride: Similar structure but lacks the chlorine atom.

  • 3-Chloro-4-methoxyphenylhydrazine hydrochloride: Chlorine and methoxy groups are in different positions on the benzene ring.

  • 4-Chlorophenylhydrazine hydrochloride: Lacks the methoxy group.

Uniqueness: (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJDVWVBGBGJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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